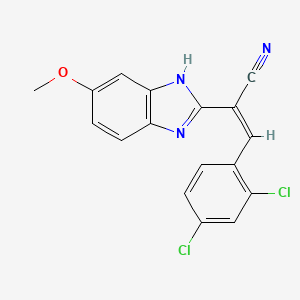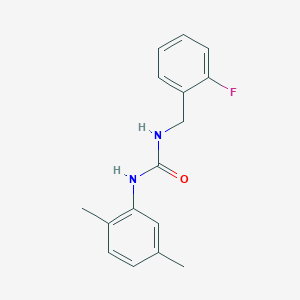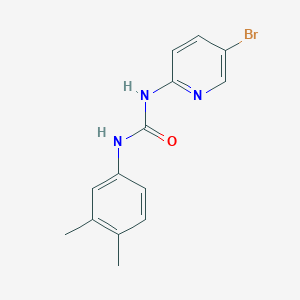![molecular formula C18H18N4O2 B5465884 N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of urea derivatives and has shown potential in the field of medicinal chemistry. The purpose of
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). Furthermore, the compound has been shown to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its potential as a multifunctional compound with various biological activities. The compound has shown promising results in various scientific research applications, making it a versatile tool for researchers. However, one of the limitations of using this compound is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of the compound.
Orientations Futures
There are several future directions for the research on N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One direction is to study the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate the compound's mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, future studies should focus on determining the pharmacokinetics and toxicity of the compound to assess its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. The compound has shown potential as an anti-inflammatory, anticancer, antimicrobial, and antifungal agent. However, further studies are needed to determine the safety and efficacy of the compound for clinical use. The synthesis method has been optimized to obtain high yields and purity of the compound, making it a versatile tool for researchers in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction between 4-methylbenzohydrazide and 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 5-chloro-1,2,4-oxadiazole in the presence of potassium carbonate to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential in various scientific research applications. The compound has shown promising results in the field of medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. It has also been studied for its antimicrobial and antifungal properties. In addition, the compound has been used as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-8-14(9-7-12)17-21-16(24-22-17)11-19-18(23)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPMHMJFCCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)


![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

